The synthesis of Val-cit-PAB-OH can be achieved through several methodologies, including:
Val-cit-PAB-OH has a molecular formula of and a molecular weight of approximately 608.7 g/mol. The structure features:
The compound's structure is crucial for its function as it facilitates selective cleavage by cathepsin B, enabling the release of cytotoxic drugs within targeted cancer cells.
Val-cit-PAB-OH participates in various chemical reactions primarily related to its role as a linker in ADCs:
The mechanism of action for Val-cit-PAB-OH in ADCs involves:
This targeted delivery mechanism significantly enhances therapeutic efficacy while minimizing off-target effects.
Val-cit-PAB-OH is primarily utilized in:
This compound exemplifies advancements in targeted therapeutics, showcasing how chemical innovations can lead to more effective treatments with reduced side effects.
Protease-cleavable linkers represent a cornerstone of targeted drug delivery in antibody-drug conjugates (ADCs), designed to balance systemic stability with precise intracellular payload release. These linkers exploit the differential enzyme expression between the circulatory system and tumor intracellular compartments. Specifically, they leverage the elevated activity of lysosomal proteases (e.g., cathepsin B) in cancer cells to trigger payload liberation following ADC internalization [2] [5].
Val-cit-PAB-OH exemplifies this design philosophy. Its structure comprises three functional segments:
This architecture ensures high plasma stability—minimizing off-target toxicity—while enabling efficient drug release in target cells. The catalytic efficiency of Val-Cit cleavage by cathepsin B (Michaelis constant (K~m~) ≈ 10–50 μM) allows rapid payload release post-internalization [2]. However, Val-Cit’s broad susceptibility to multiple cathepsins (B, L, K) poses selectivity challenges, driving research into optimized dipeptide sequences [2] [8].
Table 1: Key Proteases Involved in Val-cit-PAB-OH Cleavage
Protease | Expression Site | Cleavage Efficiency | Role in Payload Release |
---|---|---|---|
Cathepsin B | Tumor lysosomes | High (V~max~: ~15 μM/min) | Primary release mechanism |
Cathepsin L | Ubiquitous | Moderate | Contributes to off-target cleavage |
Cathepsin K | Bone, lung | Low | Minimal clinical significance |
The choice between cleavable (e.g., Val-cit-PAB-OH) and non-cleavable linkers fundamentally impacts ADC efficacy, stability, and therapeutic window.
Mechanistic Differences
Therapeutic Implications
Table 2: Comparative Performance of Cleavable vs. Non-Cleavable ADC Linkers
Parameter | Val-cit-PAB-OH (Cleavable) | Non-Cleavable Linkers |
---|---|---|
Release Mechanism | Enzymatic cleavage + self-immolation | Antibody degradation |
Bystander Effect | High | Negligible |
Plasma Stability | Moderate (t~1/2~: 5–7 days) | High (t~1/2~: >10 days) |
Payload Flexibility | Broad (MMAE, PBD, etc.) | Limited (charged molecules only) |
Clinical Examples | Brentuximab vedotin, Polatuzumab vedotin | Trastuzumab emtansine |
Dipeptide-based linkers have undergone iterative optimization to enhance tumor selectivity, plasma stability, and synthetic feasibility. Val-cit-PAB-OH represents a pivotal advancement in this evolution.
Historical Development
Structural and Functional Refinements
Table 3: Evolution of Dipeptide Linkers in Approved ADCs
Linker Type | Example ADC | Payload | Key Advancement | Limitation |
---|---|---|---|---|
Tetrapeptide | None approved | – | Proof-of-concept | Slow cleavage, aggregation |
Val-Cit-PAB | Brentuximab vedotin | MMAE | Efficient cathepsin B cleavage | Susceptible to multiple cathepsins |
Val-Ala-PAB | Polatuzumab vedotin | MMAE | Reduced aggregation at high DAR | Similar stability to Val-Cit |
cBu-Cit-PAB | Under clinical trial | PBD dimer | Enhanced cathepsin B selectivity | Synthetic complexity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7